ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC20204989
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N4O4 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | ethyl 4-[3-(1H-indole-2-carbonylamino)propanoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H24N4O4/c1-2-27-19(26)23-11-9-22(10-12-23)17(24)7-8-20-18(25)16-13-14-5-3-4-6-15(14)21-16/h3-6,13,21H,2,7-12H2,1H3,(H,20,25) |
| Standard InChI Key | GWYHJRYDVLDSIN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=CC=CC=C3N2 |
Introduction
Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, an indole moiety, and a carboxylate ester group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.
Synthesis Methods
The synthesis of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate typically involves multiple steps:
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Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis.
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Attachment of the Beta-Alanyl Group: Beta-alanine is protected and then coupled with the indole derivative using carbodiimide coupling agents.
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Coupling with Piperazine: The protected beta-alanyl-indole intermediate is reacted with piperazine in the presence of a coupling agent.
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Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol.
Biological Activities and Potential Applications
Compounds similar to ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate exhibit various biological activities:
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Neuropharmacological Effects: The indole and piperazine moieties may interact with serotonin receptors, influencing mood and anxiety disorders.
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Potential in Treating Alzheimer's Disease: Similar piperazine derivatives have shown acetylcholinesterase inhibition, suggesting potential applications in cognitive disorders.
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Anticancer Properties: Indole derivatives are associated with anticancer effects through modulation of signaling pathways.
| Biological Activity | Potential Application |
|---|---|
| Neuropharmacological Effects | Mood and anxiety disorders |
| Acetylcholinesterase Inhibition | Alzheimer's disease treatment |
| Anticancer Properties | Cancer therapy |
Comparison with Similar Compounds
Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is distinct from other compounds due to its unique combination of structural features:
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N-(1H-indol-2-yl)acetamide: Features an indole moiety but lacks the piperazine ring.
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4-(2-Aminoethyl)piperidine: Contains a piperidine ring but lacks the indole group.
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Ethyl 4-piperazinocarboxylic acid: Features a piperazine ring but lacks the indole moiety.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-indol-2-yl)acetamide | Indole moiety, amide linkage | Simpler structure |
| 4-(2-Aminoethyl)piperidine | Piperidine ring, aminoethyl group | Different pharmacological profile |
| Ethyl 4-piperazinocarboxylic acid | Piperazine, carboxylic acid | Focuses on carboxylic acid properties |
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